3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound with a unique structure that has attracted the attention of researchers in various fields of science. This compound features a thiazolidine-2,4-dione core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves several steps. One common method includes the reaction of thiazolidine-2,4-dione with 3-(phenylthio)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or alternative solvents .
Chemical Reactions Analysis
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, where nucleophiles like amines or thiols replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include sulfoxides, sulfones, alcohols, and amines .
Scientific Research Applications
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases, including cancer and microbial infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione can be compared with other thiazolidine-2,4-dione derivatives, such as:
Rosiglitazone: A well-known antidiabetic drug that also contains a thiazolidine-2,4-dione core.
Pioglitazone: Another antidiabetic agent with a similar structure and mechanism of action.
Troglitazone: An older antidiabetic drug that was withdrawn from the market due to safety concerns.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may differ from those of other thiazolidine-2,4-dione derivatives .
Properties
IUPAC Name |
3-[1-(3-phenylsulfanylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-13(6-7-21-12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-22-15(17)20/h1-5,11H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLAKYFCMWBOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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